Product packaging for Hydroxy-beta-cyclocitral(Cat. No.:)

Hydroxy-beta-cyclocitral

Cat. No.: B1264639
M. Wt: 168.23 g/mol
InChI Key: SWPMTVXRLXPNDP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-beta-cyclocitral is an apocarotenoid compound of significant interest in plant biology and organic synthesis research. It is derived from β-cyclocitral, which is itself a cleavage product of β-carotene . In plants, β-cyclocitral and its derivatives function as crucial stress signaling molecules that accumulate under adverse conditions such as high light, drought, and herbivory . They activate complex transcriptional networks, upregulating genes for heat shock proteins, transcription factors, and antioxidant systems, thereby priming plants for multiple stress tolerances without necessarily engaging traditional jasmonic acid or abscisic acid biosynthesis pathways . From a chemistry research perspective, hydroxylated derivatives of β-cyclocitral, such as various hydroxylactones, are valuable intermediates . These compounds can be synthesized via regio- and enantioselective microbial hydroxylation using specific fungal strains, yielding enantiomerically enriched products . Researchers are exploring the cytotoxic and antiproliferative properties of these novel compounds against cancer cell lines, providing a foundation for future bioactivity studies . This product is intended for research purposes only, including investigations into plant stress signaling, apocarotenoid biosynthesis, and as a precursor for the synthesis of novel bioactive molecules. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1264639 Hydroxy-beta-cyclocitral

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7-4-8(12)5-10(2,3)9(7)6-11/h6,8,12H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

SWPMTVXRLXPNDP-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C=O

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=O

Origin of Product

United States

Biological and Ecological Roles of Hydroxy Beta Cyclocitral and Beta Cyclocitral

Plant Stress Signaling and Acclimation

Beta-cyclocitral (B22417) (βCC), a volatile organic compound, and its derivatives are integral to a plant's ability to respond and adapt to environmental challenges. mdpi.comresearchgate.net They act as stress signals that accumulate under adverse conditions, triggering a cascade of protective responses. researchgate.netresearchgate.net

Modulation of Gene Expression in Response to Environmental Stressors

Beta-cyclocitral is a potent modulator of nuclear gene expression, influencing a wide array of genes associated with stress responses. researchgate.netresearchgate.net It is recognized as a likely messenger in the singlet oxygen (¹O₂) signaling pathway, which is activated during photooxidative stress. frontiersin.orgpnas.org When plants are exposed to high light stress, the accumulation of βCC leads to the reprogramming of gene expression, which in turn increases tolerance to photooxidative damage. pnas.orgpnas.org

In a study on Arabidopsis, exposure to βCC induced changes in the expression of a large set of genes that are known to be responsive to ¹O₂. pnas.org This reprogramming of gene expression was linked to an enhanced tolerance to photooxidative stress. pnas.org A comparative transcriptome analysis of tomato plants (Solanum lycopersicum L.) treated with βCC identified 211 differentially expressed protein-coding genes, with the majority of upregulated genes being functionally related to abiotic and biotic stresses. nih.gov This suggests that βCC primes the plant for a broad-spectrum defense response. nih.gov

Notably, βCC treatment upregulates multiple stress-responsive genes, including those encoding heat shock proteins and transcription factors, without necessarily inducing the biosynthesis of major stress hormones like jasmonic acid (JA) and abscisic acid (ABA). nih.gov This indicates that βCC can operate through signaling pathways that are independent of these classical stress hormones. nih.gov

Table 1: Impact of Beta-Cyclocitral on Gene Expression in Tomato (Solanum lycopersicum L.)

Involvement in Abiotic Stress Tolerance (e.g., drought, high light, salinity)

The accumulation of βCC and its derivatives is a key mechanism for enhancing plant tolerance to various abiotic stresses. researchgate.netresearchgate.net

High Light Stress: Under excessive light conditions, βCC acts as a signal that triggers acclimation processes. frontiersin.org It mediates a protective retrograde response that reduces the levels of toxic byproducts of photooxidation, thereby limiting cellular damage. oup.com Treatment with βCC has been shown to increase plant tolerance to photooxidative stress. pnas.orguliege.be

Drought Stress: While βCC itself is implicated in drought response, its direct oxidation product, β-cyclocitric acid (β-CCA), has been shown to be a potent elicitor of drought tolerance. nih.gov Exogenous application of β-CCA significantly enhances drought resistance in plants. nih.gov

Salinity Stress: Beta-cyclocitral has demonstrated a remarkable ability to mitigate the negative effects of salt stress on plant growth. hhmi.org In rice, βCC treatment not only promoted root and shoot growth under normal conditions but also enhanced plant vigor in salt-contaminated soil. hhmi.orgpnas.org It is proposed that βCC helps roots to grow through saline topsoil to reach less salty soil layers deeper down. hhmi.org In laboratory settings, βCC treatment fully recovered root depth in rice seedlings grown in the presence of sodium chloride. biorxiv.org

Interplay with Endogenous Plant Signaling Pathways

Beta-cyclocitral interacts with several endogenous plant signaling pathways, although the full extent of this crosstalk is still being elucidated.

Auxin and Brassinosteroids: Stress signaling induced by βCC can enhance the activity of auxin and brassinosteroids. nih.gov However, research has also shown that βCC-driven root growth can be independent of auxin and brassinosteroid signaling pathways. frontiersin.orgpnas.orgnih.gov This suggests that βCC can act through multiple, and sometimes parallel, pathways to influence plant development. The coordinated activity of auxin and brassinosteroids is known to be critical for optimal plant growth. nih.gov

Phenylpropanoid and Isoquinoline (B145761) Biosynthesis: Metabolomic studies in tomato have revealed that βCC treatment influences the phenylpropanoid and isoquinoline biosynthesis pathways, particularly at later stages of exposure. nih.govdntb.gov.ua These pathways are responsible for the production of a wide range of secondary metabolites, including defense compounds. nih.gov For instance, βCC treatment leads to an increase in coumaric acid and its derivatives, which are known to be involved in stress defense. nih.gov In grapevines, however, the application of a cytokinin was found to suppress the levels of β-cyclocitral, indicating a complex interplay between different phytohormones and signaling molecules in regulating the phenylpropanoid pathway. oup.com

Regulation of Plant Growth and Development

Beyond its role in stress signaling, beta-cyclocitral is a significant regulator of plant growth, particularly in the development of the root system. pnas.orgresearchgate.net

Influence on Root System Architecture (e.g., primary root growth, lateral root branching)

Beta-cyclocitral has been identified as a conserved root growth regulator across different plant species, including Arabidopsis, tomato, and rice. frontiersin.orgpnas.org It has been shown to enhance primary root growth and stimulate lateral root branching. frontiersin.org In rice, this results in a more compact crown root system. pnas.org This modulation of root architecture is crucial for a plant's ability to explore the soil for water and nutrients, and to anchor itself firmly. The application of βCC has been observed to increase primary root length and lateral root branching by approximately 30% compared to untreated controls.

Promotion of Root Stem Cell Divisions

The growth-promoting effects of beta-cyclocitral on the root system are linked to its ability to stimulate cell divisions in the root meristems. pnas.orgfrontiersin.org It promotes cell division in the undifferentiated cells of both primary and lateral root meristems. frontiersin.org This activity is crucial for the continuous growth and development of the root system. Studies on Arabidopsis mutants deficient in the enzymes that produce βCC (ccd1ccd4) showed reduced root stem cell divisions, which could be rescued by the external application of βCC. frontiersin.org This provides strong evidence for the role of endogenously produced βCC in maintaining root meristem activity. frontiersin.org

Table 2: Effects of Beta-Cyclocitral on Root Growth and Development

Inter-Species and Intra-Species Chemical Communication

Beta-cyclocitral, a volatile organic compound (VOC) derived from the oxidative cleavage of β-carotene, serves as a significant chemical signal in various ecosystems. researchgate.netnih.gov It plays a crucial role in both inter-species and intra-species communication, particularly in aquatic environments dominated by cyanobacteria. researchgate.netnih.gov This compound is a key player in allelopathy, the chemical inhibition of one organism by another. nih.gov While research has heavily focused on beta-cyclocitral, related compounds like hydroxy-β-cyclocitral are also recognized, though their specific ecological functions are less understood. oup.com For example, 3-OH-β-cyclocitral is known to be produced enzymatically from the cleavage of zeaxanthin (B1683548). oup.com

Beta-cyclocitral functions as a potent allelochemical, particularly in the context of cyanobacterial blooms. researchgate.net It is notably produced by species of the bloom-forming cyanobacterium Microcystis. researchgate.netresearchgate.netglpbio.com This compound acts as an inhibitor against competing microalgae and other aquatic plants, giving cyanobacteria a competitive advantage in eutrophic waters. researchgate.netnih.govresearchgate.net The release of beta-cyclocitral can lead to the lysis (cell rupture) of other cyanobacteria and algae. mdpi.comebi.ac.uk Studies have shown that beta-cyclocitral can degrade chlorophyll-a and β-carotene in susceptible microorganisms, a process that contributes to the characteristic blue color of some algal blooms as the more stable phycocyanin pigment remains. ebi.ac.uk This lytic activity highlights its role in structuring microbial communities and influencing the dynamics of harmful algal blooms. researchgate.netmdpi.comebi.ac.uk

Table 1: Allelochemical Effects of Beta-Cyclocitral on Microorganisms

EffectTarget OrganismsMechanismSource
Inhibition of Growth Competing Microalgae, Aquatic PlantsAllelopathic suppression researchgate.netnih.govresearchgate.net
Cell Lysis Cyanobacteria, Diatoms (Nitzschia palea)Cell rupture, degradation of chlorophyll-a and β-carotene mdpi.comebi.ac.uk
Competitive Advantage Microcystis speciesInhibition of competitors during algal blooms researchgate.net

Beyond its impact on microorganisms, beta-cyclocitral serves as a critical defense mechanism against herbivores (grazers). researchgate.netnih.govresearchgate.net In cyanobacteria such as Microcystis, beta-cyclocitral is produced in significant amounts upon cell rupture, which can be caused by grazing. researchgate.netcore.ac.uknih.gov This release acts as a powerful chemical repellent, signaling poor food quality to grazers like the water flea Daphnia. researchgate.netmdpi.comnih.gov

Behavioral studies have demonstrated that exposure to beta-cyclocitral induces a marked increase in the swimming velocity of Daphnia magna, an escape response. core.ac.uknih.gov The minimum concentration that elicits this response is significantly lower than the amount of beta-cyclocitral produced by a single ruptured Microcystis cell, indicating it is an effective defense. core.ac.uknih.gov This chemical defense contributes to the dominance of Microcystis in certain aquatic ecosystems by reducing grazing pressure. x-mol.com Recent research has further elucidated this mechanism, showing that beta-cyclocitral acts as an inhibitor of the enzyme acetylcholinesterase (AChE) in Daphnia, leading to an accumulation of acetylcholine (B1216132) that suppresses feeding behavior. x-mol.com

Table 2: Defensive Roles of Beta-Cyclocitral

Defensive FunctionTarget Organism(s)Mechanism of ActionSource
Grazer Repellent Daphnia magna, Daphnia sinensisInduces escape response (increased swimming velocity); signals poor food quality researchgate.netcore.ac.uknih.gov
Feeding Deterrent Daphnia sinensisInhibition of acetylcholinesterase (AChE), leading to suppressed feeding rate x-mol.com
Inhibition of Competitors Competing microalgae and aquatic plantsAllelopathic suppression researchgate.netresearchgate.net

Chemoreception and Behavioral Ecology in Animals

The influence of beta-cyclocitral extends to terrestrial ecosystems, where it plays a role in the behavioral ecology of insects. As a volatile compound found in plant leaves, it serves as an important olfactory cue. nih.govnih.gov

The invasive fruit pest Drosophila suzukii (spotted-wing drosophila) exhibits a unique olfactory sensitivity to beta-cyclocitral. nih.govmaxplanckneuroscience.org Unlike its close relative Drosophila melanogaster, which is primarily attracted to fermenting odors of overripe fruit, D. suzukii is also strongly attracted to leaf odors, a trait linked to its preference for laying eggs in fresh, ripening fruit. nih.govmaxplanckneuroscience.org

Research has pinpointed the specific sensory mechanism for this detection. Olfactory sensory neurons (OSNs) housed within a specific type of sensory hair on the fly's antenna, the "ab3" sensillum, are responsible for detecting beta-cyclocitral. nih.govnih.gov Specifically, the "ab3A" neuron in D. suzukii shows a strong response to beta-cyclocitral, a compound that does not elicit a response from the same neuron in D. melanogaster or other close relatives. nih.govnih.gov This specialized olfactory tuning is considered a key evolutionary adaptation that supports the ecological shift of D. suzukii towards utilizing fresh fruit still on the plant. nih.gov

Table 3: Chemoreception of Beta-Cyclocitral in Drosophila suzukii

FeatureDescriptionSignificanceSource
Detected Compound Beta-cyclocitral (leaf volatile)Attracts D. suzukii to host plants nih.govmaxplanckneuroscience.org
Sensory Structure ab3 sensillum on the antennaHouses the specific neuron for detection nih.govmaxplanckneuroscience.org
Specific Neuron ab3A Olfactory Sensory Neuron (OSN)Shows a robust and specific response to beta-cyclocitral nih.govnih.govbiorxiv.org
Behavioral Outcome Attraction to leaves and ripening fruitFacilitates host selection for feeding and oviposition nih.govoup.com

In addition to acting as an attractant for specialized insects, beta-cyclocitral and its derivatives can also function as feeding deterrents or antifeedants for other insects. researchgate.netnih.gov When Arabidopsis plants were treated with beta-cyclocitral, the generalist herbivore Spodoptera littoralis (cotton leafworm) gained significantly less weight, indicating a defensive role for the compound. pnas.org This effect was due to metabolic changes in the plant induced by beta-cyclocitral rather than direct toxicity to the insect. pnas.org The compound has been shown to suppress the methylerythritol-4-phosphate (MEP) pathway in plants, redirecting resources toward defense. pnas.org

Furthermore, synthetic derivatives of beta-cyclocitral have demonstrated potent antifeedant properties. researchgate.netnih.gov Studies on bicyclic γ-lactones derived from beta-cyclocitral revealed significant antifeedant activity against several stored-product pests, including Tribolium confusum (confused flour beetle) and Sitophilus granarius (granary weevil). researchgate.netnih.gov Notably, halolactones (lactones containing a halogen atom) were particularly effective deterrents. researchgate.netnih.gov This suggests that the core structure of beta-cyclocitral is a valuable scaffold for developing compounds that can manipulate insect feeding behavior. researchgate.netacs.org

Table 4: Antifeedant and Defensive Effects of Beta-Cyclocitral and Its Derivatives

Compound(s)Target Insect(s)Observed EffectSource
Beta-cyclocitral Spodoptera littoralis (generalist herbivore)Reduced larval mass gain when applied to host plant pnas.org
Halolactone derivatives of beta-cyclocitral Tribolium confusum, Sitophilus granarius, Trogoderma granarium (stored-product pests)Significant antifeedant activity researchgate.netnih.gov
Beta-cyclocitral General grazers and herbivoresActs as a repellent and feeding deterrent nih.gov
α-Amylcinnamaldehyde (structurally different, but studied in the context of antifeedants) Locusta migratoria (locust)Effective antifeedant detected by a chemosensory protein nih.gov

Synthetic Biology and Metabolic Engineering for Hydroxy Beta Cyclocitral Production

Recombinant Production Strategies in Heterologous Hosts

The production of hydroxy-beta-cyclocitral in recombinant organisms involves the transfer and expression of genetic material from one organism to another, a process known as heterologous expression. This strategy allows for the harnessing of the metabolic capabilities of well-characterized and easily culturable microbes to produce compounds not native to them.

Microbial Cell Factories (Saccharomyces cerevisiae, Escherichia coli) for Apocarotenoid and this compound Biosynthesis

Microbial cell factories, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have emerged as robust platforms for the biosynthesis of apocarotenoids, including this compound. aiche.orgnih.govgoogle.comnih.gov These microorganisms are favored due to their well-understood genetics, rapid growth rates, and amenability to genetic manipulation. nih.govresearchgate.net

In S. cerevisiae, the introduction of carotenoid biosynthetic pathways, often from the yeast Xanthophyllomyces dendrorhous, has been a successful strategy. researchgate.net For instance, the expression of a carotenoid cleavage dioxygenase (CCD) from raspberry (Rubus idaeus), RiCCD1, in a β-carotene-accumulating strain of S. cerevisiae resulted in the production of β-ionone. researchgate.net This foundational work lays the groundwork for producing hydroxylated derivatives like this compound by incorporating hydroxylation steps. Similarly, E. coli has been engineered to produce a variety of apocarotenoids through the development of modular metabolic systems. nih.gov These "plug-n-play" platforms allow for the flexible combination of different biosynthetic modules to produce desired compounds. nih.gov For example, an E. coli-based modular system has been successfully used to produce α-ionone and β-ionone, demonstrating the potential for adaptation to synthesize other apocarotenoids. nih.govresearchgate.net

A key enzyme in the biosynthesis of this compound is the carotenoid cleavage dioxygenase (CCD), which cleaves carotenoid precursors. nih.govresearchgate.net For example, Crocus sativus CCD2 cleaves zeaxanthin (B1683548) at the 7,8 and 7',8' positions to yield crocetin (B7823005) dialdehyde (B1249045) and 3-hydroxy-β-cyclocitral. nih.gov Another crucial enzymatic step is the hydroxylation of the β-ionone ring. In one approach, β-cyclocitral was hydroxylated to hydroxy-β-cyclocitral in recombinant cells using a cytochrome P450 class I electron transfer system from Novosphingobium aromaticivorans. patsnap.com

Integration of Carotenoid and Apocarotenoid Biosynthetic Genes for Pathway Reconstruction

The successful production of this compound in microbial hosts necessitates the reconstruction of complex biosynthetic pathways by integrating genes from various organisms. aiche.orgnih.govnih.gov This involves the expression of genes responsible for the synthesis of the carotenoid precursor, typically β-carotene or zeaxanthin, followed by the expression of enzymes that cleave and modify this precursor. nih.govresearchgate.net

In E. coli, the co-expression of genes such as crtY (lycopene β-cyclase) and crtZ (β-carotene 3-hydroxylase) is used to produce zeaxanthin. researchgate.net The subsequent expression of a suitable carotenoid cleavage dioxygenase (CCD) can then lead to the formation of hydroxylated apocarotenoids. nih.gov The choice of CCD is critical, as different CCDs exhibit varying substrate specificities and cleavage patterns. mdpi.comencyclopedia.pub For instance, GjCCD4a from Gardenia jasminoides has shown high efficiency in cleaving β-carotene and zeaxanthin to produce crocetin dialdehyde, a process that also yields β-cyclocitral or 3-hydroxy-β-cyclocitral. nih.gov

The concept of a "plug-n-play" modular metabolic system has been effectively demonstrated in E. coli for producing various apocarotenoids. nih.gov This approach involves creating a platform strain that can be easily modified by swapping out genetic modules to produce different target compounds. nih.gov Such a system has been used to achieve significant titers of α-ionone and β-ionone, highlighting its versatility for producing other apocarotenoids. nih.govresearchgate.net

Gene/Enzyme Function Organism of Origin Application in Heterologous Host
crtYLycopene (B16060) β-cyclaseVarious bacteriaProduction of β-carotene in E. coli and S. cerevisiae
crtZβ-carotene 3-hydroxylaseVarious bacteriaProduction of zeaxanthin in E. coli and S. cerevisiae
CCD2Carotenoid Cleavage DioxygenaseCrocus sativusCleavage of zeaxanthin to form 3-hydroxy-β-cyclocitral and crocetin dialdehyde
GjCCD4aCarotenoid Cleavage DioxygenaseGardenia jasminoidesCleavage of β-carotene and zeaxanthin
CYP101B1Cytochrome P450Novosphingobium aromaticivoransHydroxylation of β-cyclocitral
ArRFlavin-dependent ferredoxin reductaseNovosphingobium aromaticivoransElectron transfer for CYP101B1 activity
tArXTruncated [2Fe-2S] ferredoxinNovosphingobium aromaticivoransElectron transfer for CYP101B1 activity

Enzyme Engineering for Enhanced Specificity and Yield in Recombinant Systems

A significant bottleneck in the microbial production of apocarotenoids is often the low efficiency and promiscuity of the enzymes involved, particularly carotenoid cleavage dioxygenases (CCDs). aiche.orgresearchgate.net Enzyme engineering techniques are therefore crucial for improving the catalytic properties of these enzymes to enhance the specificity and yield of the desired product. aiche.org

Strategies such as site-directed mutagenesis and protein fusion have been employed to improve CCD performance. aiche.org For example, engineering of CCD1 in E. coli through mutations in the active site loop, η-helices, and α-helices, coupled with fusion to a lycopene ε-cyclase to facilitate substrate channeling, led to a more than 2.5-fold increase in α-ionone production. aiche.orgacs.org In S. cerevisiae, the synthesis of β-ionone was significantly improved by engineering the Petunia hybrida CCD1 (PhCCD1). nih.govresearchgate.net Single-point mutations designed to improve membrane anchoring resulted in up to a 3-fold increase in β-ionone yields. nih.govresearchgate.net Furthermore, adding membrane destination peptides to the N-terminus of PhCCD1 to target it to the endoplasmic reticulum or plasma membrane increased yields by up to 4-fold. nih.govresearchgate.net

Engineering Strategy Target Enzyme Host Organism Outcome Fold Improvement
Site-directed mutagenesis and protein fusionCCD1Escherichia coliIncreased α-ionone production>2.5
Single-point mutations for membrane anchoringPhCCD1Saccharomyces cerevisiaeIncreased β-ionone yield~3
Addition of membrane destination peptidesPhCCD1Saccharomyces cerevisiaeIncreased β-ionone yield~4

Combinatorial Biosynthesis Approaches for Novel Hydroxylated Apocarotenoids

Combinatorial biosynthesis leverages the modular nature of metabolic pathways to create novel compounds by combining genes from different organisms. This approach has been successfully applied to the production of new carotenoid structures, which can then serve as precursors for novel hydroxylated apocarotenoids. nih.govmdpi.com

The red yeast Xanthophyllomyces dendrorhous has been a particularly useful platform for combinatorial biosynthesis. mdpi.com By starting with a β-carotene accumulating mutant, researchers have been able to introduce microbial genes for hydroxylases and ketolases to generate multi-oxygenated carotenoids. mdpi.com For example, the stepwise integration of three microbial genes led to the production of 4,4'-diketo-nostoxanthin and 4-keto-nostoxanthin. mdpi.com These novel carotenoids could then be cleaved by appropriate CCDs to generate new hydroxylated apocarotenoids.

This strategy of creating new carotenoid backbones through combinatorial biosynthesis, followed by enzymatic cleavage, opens up a vast chemical space for the production of novel hydroxylated apocarotenoids with potentially interesting and valuable properties.

Chemical Synthesis and Derivatization of Hydroxy Beta Cyclocitral

Total Synthesis Routes for Hydroxy-beta-cyclocitral and Related Derivatives

The total synthesis of this compound and its derivatives often starts from readily available precursors like β-cyclocitral. A convergent synthesis route has been developed to produce antifungal tricyclic o-hydroxy-p-quinone methide diterpenoids, utilizing β-cyclocitral as a key starting material. acs.org This approach involves a lithium/naphthalene-mediated reductive alkylation to couple β-cyclocitral with a corresponding benzyl (B1604629) chloride. acs.org Another key step is a BBr3-mediated one-pot bis-demethylation and intramolecular Friedel–Crafts alkylation to construct the tricyclic skeleton. acs.org

Furthermore, the synthesis of various lactones derived from β-cyclocitral has been achieved. mdpi.com For instance, the treatment of β-cyclocitral with n-Bu3SnH can yield 1,2,2,6-Tetramethyl-9-oxabicyclo[4.3.0]nonan-8-one. mdpi.com Other derivatives, such as iodomethyl, bromomethyl, and chloromethyl lactones, have also been synthesized from β-cyclocitral. mdpi.com In a different approach, the condensation of the dianion of methyl acetoacetate (B1235776) with β-cyclocitral has been used to prepare keto esters that can be photochemically converted to other derivatives. researchgate.net

Asymmetric Synthesis and Chiral Control in Hydroxylated Derivatives

Asymmetric synthesis is critical for obtaining specific stereoisomers of hydroxylated cyclocitral derivatives, as the biological activity of chiral molecules often depends on their stereochemistry. uwindsor.ca Substrate control is a common strategy where a pre-existing chiral center in the molecule directs the formation of a new one. uwindsor.ca Chiral auxiliaries, which are temporarily attached to the substrate to guide the stereochemical outcome of a reaction, are also widely used. york.ac.uksioc-journal.cn The Evans N-acyloxazolidinones are a prominent example of such auxiliaries. york.ac.uk

In the context of cyclocitral derivatives, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been employed to produce γ-benzoyloxy cycloalkenones with high enantioselectivity. rsc.org These products serve as versatile precursors for a variety of substituted cycloalkenones. rsc.org Furthermore, the synthesis of (3R,3'R)-zeaxanthin, a carotenoid containing hydroxylated rings, has been achieved through the coupling of a (3R)-hydroxy-β-ionylidene ethyl triphenylphosphonium bromide with a dialdehyde (B1249045), demonstrating chiral control in a more complex system derived from cyclocitral-related structures. bibliotekanauki.pl

Microbial Biotransformation as a Synthetic Tool

Microbial biotransformation offers an effective and environmentally friendly alternative to traditional chemical synthesis for producing hydroxylated derivatives of β-cyclocitral. This method leverages the enzymatic machinery of microorganisms, particularly filamentous fungi, to perform highly specific reactions.

Filamentous fungi are known for their ability to introduce hydroxyl groups at specific, often unactivated, carbon atoms in a molecule with high regio- and stereoselectivity. mdpi.com This capability has been successfully applied to β-cyclocitral-derived compounds. For instance, in the biotransformation of β-cyclocitral-derived halolactones, fungal strains like Absidia cylindrospora AM336, Mortierella isabellina AM212, and Mortierella vinaceae AM149 have been shown to be effective biocatalysts. nih.gov These fungi can hydroxylate the cyclohexane (B81311) ring at different positions, such as C-3 or C-5, depending on the substrate and the fungal strain used. nih.gov The resulting hydroxylactones are often obtained with high enantiomeric purity. nih.gov Similarly, the hydroxylation of a tetramethyl-substituted bicyclic γ-lactone derived from β-cyclocitral by Fusarium culmorum AM10, Armillaria mellea AM296, and Trametes versicolor AM536 resulted in the formation of various hydroxylated products with hydroxylation occurring at C-3, C-4, and C-5. mdpi.comsemanticscholar.org

The microbial hydroxylation of β-cyclocitral-derived lactones is a valuable method for producing new, potentially bioactive compounds. mdpi.com In one study, three new β-cyclocitral-derived hydroxyl-γ-lactones were prepared through the microbial hydroxylation of a tetramethyl-substituted bicyclic γ-lactone. mdpi.com The filamentous fungi employed in this process demonstrated the ability to introduce hydroxyl groups at various positions on the cyclohexane ring. mdpi.comsemanticscholar.org For example, Fusarium culmorum AM10 hydroxylated at C-3 and C-4, while Armillaria mellea AM296 targeted C-3 and C-5. mdpi.comsemanticscholar.org Trametes versicolor AM536 produced a mixture of C-3, C-4, and C-5 hydroxylactones. mdpi.comsemanticscholar.org These biotransformations were not only regioselective but also stereoselective, yielding enantiomerically enriched products. mdpi.comsemanticscholar.org

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and elucidating biosynthetic pathways. acs.org The synthesis of isotopically labeled this compound and its precursors allows for detailed studies of their roles in biological systems.

A scalable synthesis of d6-β-cyclocitral has been developed, starting from the deuterated starting material d6-acetone. researchgate.net This provides a valuable internal standard for stable isotope dilution assays. Furthermore, methods for synthesizing 13C-enriched carotenoids, which can be cleaved to form hydroxylated cyclocitral derivatives, have been established. bibliotekanauki.pl For example, the synthesis of [12,12΄,13,13΄,14,14΄15,15΄,20,20΄-13C10]-all-E β-carotene has been reported, which can serve as a precursor for labeled apocarotenoids. bibliotekanauki.pl The synthesis of vitamin A and its derivatives, including deuterated compounds, has also been achieved using β-cyclocitral as a starting material, highlighting the versatility of this compound in isotopic labeling strategies. google.com

Advanced Analytical Methodologies for Hydroxy Beta Cyclocitral Research

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of apocarotenoid analysis, providing the requisite sensitivity and selectivity for robust quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) such as hydroxy-beta-cyclocitral. The methodology involves separating compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio. nih.gov

Research Findings: GC-MS analysis is particularly effective for volatile apocarotenoids due to its high resolution and sensitivity. The separation is typically achieved on a capillary column, with polarity being a key selection criterion. For instance, a polar wax column (e.g., SH-PolarWax) is often employed for the analysis of compounds like β-cyclocitral, a related apocarotenoid. nih.gov The separated components exiting the column are then ionized, commonly through electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer, providing a unique spectral fingerprint for confident identification. This combination allows for both qualitative analysis (identification) and quantitative analysis based on the chromatographic peak area. nih.gov

Table 1: Typical GC-MS Parameters for Volatile Apocarotenoid Analysis

Parameter Specification Purpose
Column Type SH-PolarWax (30 m x 0.25 mm I.D., 0.25 µm) Provides effective separation of polar volatile compounds.
Injection Mode Splitless Maximizes the transfer of analyte to the column for trace analysis.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole Commonly used for its robustness and good performance in quantitative studies.
Acquisition Mode Scan or Selected Ion Monitoring (SIM) Scan mode is used for identification; SIM mode offers higher sensitivity for quantification of target compounds.

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages, particularly for analyzing a broader range of apocarotenoids, including both volatile and non-volatile derivatives, in a single run. researchgate.netnih.govkaust.edu.sa This technique separates compounds in a liquid mobile phase before mass spectrometric detection, circumventing the need for high temperatures that can degrade thermally labile molecules.

Research Findings: Recent advancements have led to the development of efficient Ultra-High Performance Liquid Chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HR-MS), such as Quadrupole-Orbitrap systems (Q-Orbitrap-MS). researchgate.netnih.govkaust.edu.sa This approach allows for the unambiguous identification and quantification of a diverse array of apocarotenoids, from short-chain volatiles like 3-OH-β-cyclocitral to larger, non-volatile derivatives. acs.org A key advantage is the ability to analyze compounds without derivatization, preserving their original structure. The use of reversed-phase columns, such as C18, is common, with a gradient elution of solvents like acetonitrile, methanol (B129727), and water to separate compounds based on their hydrophobicity. researchgate.netkaust.edu.sa This methodology has proven capable of quantifying apocarotenoids across a wide concentration range, from picogram to nanogram levels per milligram of sample. researchgate.netnih.govkaust.edu.sa

Table 2: UHPLC-MS Parameters for Comprehensive Apocarotenoid Profiling

Parameter Specification Purpose
Column Type ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) Standard reversed-phase column for separating compounds with varying polarity.
Mobile Phase Gradient of water, acetonitrile, and/or methanol with formic acid Creates a polarity gradient to elute a wide range of apocarotenoids.
Ionization Source Heated Electrospray Ionization (H-ESI) Soft ionization technique suitable for a broad range of compound polarities and thermal stabilities.
Mass Analyzer High-Resolution MS (e.g., Q-Orbitrap) Provides high mass accuracy for confident formula determination and differentiation from isobaric interferences.
Injection Volume 5-10 µL Standard volume for analytical-scale LC-MS.

Sample Preparation and Extraction Optimization

The goal of sample preparation is to efficiently extract and concentrate this compound from the sample matrix while minimizing interferences. The choice of technique is critical and depends on the volatility of the target compound and its derivatives.

Solid Phase Micro-Extraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for volatile compounds like this compound. nih.gov It integrates sampling, extraction, and concentration into a single step. The method utilizes a fused-silica fiber coated with a stationary phase. When exposed to the headspace above a sample, volatile analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. nih.gov

Research Findings: The selection of the SPME fiber coating is crucial for extraction efficiency. For broad analysis of volatile apocarotenoids, a bipolar fiber with a combination of materials, such as Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS), is often optimal. nih.gov This type of fiber can effectively trap analytes across a range of molecular weights and polarities. Optimization of extraction parameters, including temperature and time, is essential. For instance, studies on β-cyclocitral have shown that heating the sample (e.g., at 60°C) is critical for its formation and release from precursors, significantly enhancing detection. nih.gov

Conventional solvent extraction is employed for a broader range of apocarotenoids, including non-volatile or semi-volatile derivatives that are not amenable to headspace analysis. This involves partitioning the analytes from the sample into an immiscible organic solvent.

Research Findings: Solvents such as methyl tert-butyl ether (MTBE) have been used for the extraction of apocarotenoids. nih.gov However, for volatile compounds like β-cyclocitral, direct solvent extraction of untreated samples may fail to detect the compound, whereas SPME of the same sample is successful. nih.gov This discrepancy is often because the compound exists as a non-volatile precursor in the matrix. For more comprehensive profiling that includes both short-chain and long-chain apocarotenoids for LC-MS analysis, extraction with methanol containing an antioxidant like butylated hydroxytoluene (BHT) has been shown to be effective. researchgate.netnih.govscispace.com The BHT is added to prevent oxidative degradation of the analytes during sample processing.

A critical consideration in the analysis of this compound and related compounds is that their presence and concentration can be artifacts of the analytical method itself. The conditions used during sample preparation can induce the formation of these compounds from carotenoid precursors.

Research Findings: Research on β-cyclocitral has demonstrated that it may not exist in its free, volatile form within cells but is instead formed from intermediates during the analytical process. nih.gov Two key factors that promote this conversion are heating and acidification. nih.gov

Heating: Applying heat, for example to 60°C for as little as five minutes during SPME or solvent extraction, can significantly increase the amount of β-cyclocitral detected compared to analysis at room temperature. nih.gov

Acidification: The addition of an acid (e.g., hydrochloric acid) followed by a storage period (e.g., one hour) can be even more effective than heating in promoting the formation of β-cyclocitral. nih.gov

This understanding is crucial for interpreting analytical results. It implies that quantifying "total potential" this compound may require a standardized protocol of heating or acidification, while detecting the in situ free form would necessitate methods that avoid these conditions.

Table 3: Effect of Sample Treatment on β-Cyclocitral Detection

Treatment Condition Relative Amount Detected Implication
Room Temperature, No Acid Very Low / Undetectable Suggests minimal free β-cyclocitral is present in the native sample.
Heating (60°C) Significantly Increased Heat promotes the cleavage of precursors to form the volatile compound.
Acidification (1 M HCl, 1 hr) Highly Increased (More than heating) Acidic conditions are highly effective at inducing the formation of β-cyclocitral from its precursors.

Spectroscopic Techniques for Structural Elucidation

The precise structural elucidation of this compound, a monoterpenoid derived from the hydroxylation of beta-cyclocitral (B22417), relies on a combination of modern spectroscopic techniques. nih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. The primary spectroscopic tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not extensively available in public literature, its structural features allow for the prediction of characteristic spectroscopic signatures based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aldehydic Proton: A highly deshielded singlet, appearing far downfield (typically δ 9-10 ppm), is characteristic of the aldehyde proton (-CHO).

Olefinic Proton: The proton on the carbon-carbon double bond within the cyclohexene (B86901) ring would likely appear as a multiplet in the olefinic region (δ 5.5-6.5 ppm).

Carbinol Proton: The proton attached to the carbon bearing the hydroxyl group (-CHOH) would be expected to resonate in the range of δ 3.5-4.5 ppm, with its multiplicity depending on the coupling with adjacent protons.

Methylene (B1212753) Protons: The two methylene (-CH₂-) groups in the ring would give rise to complex multiplets in the aliphatic region (δ 1.5-2.5 ppm).

Methyl Protons: Three distinct singlets would be anticipated for the methyl groups: one for the methyl group on the double bond and two for the gem-dimethyl groups on the cyclohexane (B81311) ring, all resonating upfield (δ 0.8-1.5 ppm).

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde (-CHO) 9.0 - 10.0 Singlet
Olefinic (=CH-) 5.5 - 6.5 Multiplet
Carbinol (-CHOH) 3.5 - 4.5 Multiplet
Methylene (-CH₂-) 1.5 - 2.5 Multiplets

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, typically appearing in the δ 190-200 ppm region.

Olefinic Carbons: The two carbons of the C=C double bond would resonate in the δ 120-140 ppm range.

Carbinol Carbon: The carbon attached to the hydroxyl group (-C-OH) would be found in the δ 60-70 ppm region.

Quaternary and Methylene Carbons: The remaining aliphatic carbons, including the quaternary carbon and the two methylene carbons, would appear in the upfield region of the spectrum (δ 20-50 ppm).

Methyl Carbons: The three methyl carbons would be the most shielded, resonating at δ 15-30 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O) 190 - 200
Olefinic Carbons (C=C) 120 - 140
Carbinol Carbon (-C-OH) 60 - 70
Quaternary Carbon (-C(CH₃)₂-) 30 - 45
Methylene Carbons (-CH₂-) 20 - 40

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.

C-H Stretch (sp² and sp³): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the aldehyde and olefinic protons, while those just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic methylene and methyl groups.

C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) of the conjugated aldehyde.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ would be expected for the carbon-carbon double bond (C=C) stretching vibration.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) of the alcohol would appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Hydroxyl (-OH) 3200 - 3600 Strong, Broad
Aldehyde C-H (-CHO) 2720 - 2820 Medium
Carbonyl (C=O) 1670 - 1700 Strong
Alkene (C=C) 1640 - 1680 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (C₁₀H₁₆O₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.23 g/mol ). nih.gov High-resolution mass spectrometry could confirm the elemental composition.

The fragmentation pattern in the mass spectrum would arise from the cleavage of the molecular ion into smaller, charged fragments. Common fragmentation pathways for a molecule like this compound would include:

Loss of a methyl group (-CH₃): A peak at M-15.

Loss of a hydroxyl group (-OH): A peak at M-17.

Loss of water (-H₂O): A peak at M-18, often from the hydroxyl group and an adjacent proton.

Loss of an aldehyde group (-CHO): A peak at M-29.

Cleavage of the ring structure: This would lead to a series of fragment ions characteristic of cyclohexene derivatives.

Predicted Mass Spectrometry Fragmentation for this compound

Fragmentation Resulting m/z
Molecular Ion [M]⁺ 168
[M - CH₃]⁺ 153
[M - OH]⁺ 151
[M - H₂O]⁺ 150

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Future Research Directions and Translational Applications

Elucidation of Hydroxy-beta-cyclocitral Receptor Systems and Signaling Transduction Pathways

A primary frontier in understanding the function of this compound and its precursor, β-cyclocitral, is the identification of their specific cellular receptors. While the downstream effects are being progressively mapped, the initial perception mechanism remains largely unknown. Current research indicates that β-cyclocitral initiates a retrograde signaling cascade from the chloroplast to the nucleus, modulating gene expression to enhance stress tolerance. nih.gov However, many of the molecular players in apocarotenoid sensing have yet to be identified. mdpi.com

Two distinct signaling pathways have been associated with β-cyclocitral. One pathway involves the METHYLENE (B1212753) BLUE SENSITIVITY 1 (MBS1) protein, which is required for acclimation to singlet oxygen and translocates to the nucleus upon β-cyclocitral signaling. researchgate.net A second, parallel pathway involves a xenobiotic detoxification response. nih.gov This pathway is mediated by the GRAS protein SCARECROW LIKE14 (SCL14) and the transcription factor ANAC102, which orchestrates the expression of numerous detoxification enzymes. nih.govnih.gov

Future research must focus on identifying the specific protein targets that bind to this compound to initiate these cascades. The elucidation of these receptor systems is critical for a complete mechanical understanding of how this apocarotenoid exerts its regulatory functions.

Signaling PathwayKey ComponentsPrimary Function
MBS1-Dependent Pathway METHYLENE BLUE SENSITIVITY 1 (MBS1)Acclimation to singlet oxygen (¹O₂) stress. researchgate.net
SCL14-Dependent Pathway SCARECROW LIKE14 (SCL14), ANAC102, TGAIIXenobiotic detoxification, tolerance to photooxidative stress. nih.govnih.gov

Comprehensive Understanding of Apocarotenoid Signaling Networks and Cross-Talk

Apocarotenoid signaling does not occur in isolation. The cellular responses triggered by molecules like this compound are integrated into the broader network of plant hormone signaling. Evidence strongly suggests significant cross-talk between the β-cyclocitral signaling pathway and other key stress-response pathways, including those of jasmonic acid and salicylic (B10762653) acid. mdpi.com This integration allows the plant to mount a coordinated and nuanced defense against a variety of environmental challenges. nih.gov

For instance, β-cyclocitral can induce the expression of jasmonic acid- and salicylic acid-dependent transcription factors. nih.gov Understanding the nodes of interaction and the hierarchies within these signaling webs is essential. Future studies should aim to unravel the complex interplay between different apocarotenoids and their cross-talk with classical phytohormones. nih.govbiorxiv.org This will provide a more holistic view of how plants regulate their growth, development, and stress acclimation. A deeper comprehension of these networks could pave the way for new strategies to enhance plant resilience by modulating multiple defense pathways simultaneously. mdpi.com

Biotechnological Applications in Agriculture and Industry (e.g., enhancing stress tolerance, optimizing production of valuable derivatives)

The ability of β-cyclocitral to bolster plant defenses against a range of environmental stressors presents significant opportunities for biotechnological applications in agriculture. nih.gov Exogenous application of β-cyclocitral has been shown to enhance plant tolerance to high light, drought, and salinity. nih.govnih.gov It achieves this by reprogramming the plant's transcriptome, triggering a wide array of stress-responsive genes. nih.govmdpi.com

A particularly promising application is in the enhancement of root systems. β-cyclocitral acts as a natural root growth regulator, promoting cell division in root meristems and stimulating branching. biorxiv.org This leads to deeper and more robust root architectures, which are crucial for water and nutrient uptake, especially under stress conditions. biorxiv.org Harnessing this capability could lead to the development of crops that are more resilient to drought and better able to thrive in marginal soils.

In the industrial sphere, β-cyclocitral and its derivatives can be used to optimize the production of other valuable compounds. For example, it can act as a chemical elicitor to boost the synthesis of carotenoids in plant cell cultures. This approach could be utilized for the sustainable, large-scale production of nutritional carotenoids for use in food and cosmetic industries.

Exploration of New Biological Activities of this compound Derivatives

While much of the focus has been on the stress-signaling roles of β-cyclocitral, its hydroxylated derivatives and other related structures represent a largely untapped resource of bioactive molecules. Recent research has begun to explore the synthesis and biological activities of novel derivatives.

Through microbial biotransformation, new hydroxylactone derivatives of β-cyclocitral have been created. plos.orgnih.govsemanticscholar.org These processes, using various fungal strains, can introduce hydroxyl groups at different positions on the molecule, leading to a diverse array of new compounds. nih.gov Subsequent screening of these derivatives has revealed a range of biological activities.

For example, certain β-cyclocitral-derived halolactones have demonstrated antifeedant activity against storage pests. plos.orgresearchgate.net Furthermore, microbial hydroxylation of a tetramethyl-substituted bicyclic γ-lactone derived from β-cyclocitral yielded hydroxylactones with significant in vitro antiproliferative activity against canine cancer cell lines. nih.gov These findings underscore the potential of this compound derivatives as leads for new pharmaceuticals or agrochemicals. Future research should continue to explore the synthesis of novel derivatives and conduct broad-based screening to uncover new biological functions, including potential antimicrobial, anti-inflammatory, or other therapeutic properties. nih.gov

Derivative ClassMethod of SynthesisObserved Biological Activity
Halolactones Chemical Synthesis from β-cyclocitralAntifeedant activity against storage pests. plos.orgresearchgate.net
Hydroxylactones Microbial HydroxylationIn vitro antiproliferative activity against cancer cell lines. nih.gov

Q & A

Q. What are the established analytical methods for characterizing Hydroxy-beta-cyclocitral in plant extracts?

this compound is typically characterized using GC-MS (gas chromatography-mass spectrometry) for volatile compound profiling and HPLC-DAD/HRMS (high-performance liquid chromatography with diode-array detection or high-resolution mass spectrometry) for non-volatile derivatives. Structural confirmation requires NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve stereochemical ambiguities. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards, with raw spectral data archived in supplementary materials .

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

Reproducibility hinges on documenting extraction parameters (e.g., solvent polarity, temperature, and duration) and validating purity through chromatographic fingerprints (e.g., TLC/HPLC). Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • For known compounds, cite literature methods for isolation and characterization.
  • For novel derivatives, provide full spectroscopic datasets (NMR, IR, MS) and purity metrics (e.g., ≥95% by HPLC) in the main text or supplementary files .

Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?

Common assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays with dose-response curves (IC₅₀ calculations).
  • Anti-inflammatory effects : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells).
  • Cytotoxicity : MTT/XTT assays against cancer cell lines, with normalization to positive controls (e.g., doxorubicin). Ensure biological replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s ecological roles in plant stress responses?

Apply systematic review frameworks (PRISMA or Cochrane guidelines) to assess bias and heterogeneity across studies . Key steps:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies using standardized stress models).
  • Perform meta-analysis of dose-dependent effects using tools like RevMan.
  • Address confounders (e.g., interspecies variation in β-cyclocitral biosynthesis) through subgroup analysis .

Q. What experimental designs optimize this compound synthesis for higher enantiomeric purity?

Advanced synthesis strategies include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization.
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures.
  • In-line analytics : Use PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can mechanistic studies differentiate this compound’s direct vs. indirect effects in cellular models?

Employ multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS-based profiling to trace β-cyclocitral-derived metabolites.
  • Chemical inhibitors : Use ROS scavengers (e.g., NAC) or receptor antagonists to isolate signaling pathways. Triangulate findings with knockout/knockdown models (e.g., CRISPR-Cas9) .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Non-parametric models : Four-parameter logistic curves (4PL) for EC₅₀/LC₅₀ estimation.
  • Machine learning : Random Forest or SVM to identify toxicity thresholds in high-dimensional datasets.
  • Bayesian hierarchical models : Account for inter-study variability in meta-analyses. Tools like R/Brms or Stan are recommended .

Methodological Guidelines

  • Data curation : Archive raw chromatograms, spectral data, and code for analysis in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical compliance : For studies involving human cell lines, document institutional review board (IRB) approvals and informed consent protocols .
  • Literature rigor : Prioritize primary sources from peer-reviewed journals indexed in PubMed or Web of Science; avoid tertiary sources like Wikipedia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.